碘吡嗪

描述

Synthesis Analysis

The synthesis of Iodopyrazine involves a reaction mixture of chloropyrazine, sodium iodide, acetic acid, and sulfuric acid in acetonitrile, which is heated at reflux for 4.5 hours . The solvent is then removed and water is added. After the solution is basified with saturated sodium bicarbonate, it is extracted with dichloromethane . The dichloromethane layers are combined, washed, and dried to give crude iodopyrazine as an oil .Molecular Structure Analysis

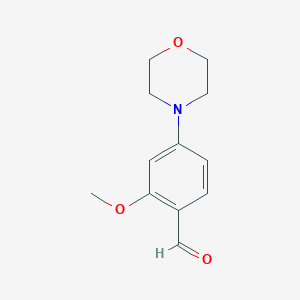

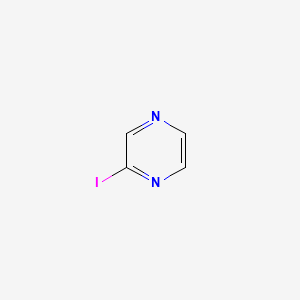

The molecular structure of Iodopyrazine consists of a pyrazine ring with an iodine atom attached . The average mass of Iodopyrazine is 205.984 Da and its monoisotopic mass is 205.934082 Da .Chemical Reactions Analysis

The chemical reactions involving Iodopyrazine primarily include its synthesis from chloropyrazine . The reaction conditions involve two stages: the first stage involves the reaction of 2-chloropyrazin with acetic acid, sodium iodide, and sulfuric acid in acetonitrile under reflux . The second stage involves reaction with sodium hydrogencarbonate in water .Physical And Chemical Properties Analysis

Iodopyrazine has a refractive index of 1.655 and a boiling point of 109-110 °C at 34 mmHg . Its density is 2.086 g/mL at 25 °C .科学研究应用

Synthesis of Molybdopterin Model Ligands

Iodopyrazine: is utilized in the synthesis of model ligands for molybdopterin , which is a cofactor in various enzymes. The coupling of 2-iodopyrazine with stannylated dithiocarbonate units, mediated by copper(I)-thiophene-2-carboxylate, is an efficient route to create pro-ligands. These can be converted into ene-dithiolate ligand systems that model the molybdopterin structure .

Development of Coordination Chemistry

In coordination chemistry, iodopyrazine serves as a building block for creating complex ligand systems. These systems are essential for studying the coordination and electronic properties of metals, which can lead to advancements in catalysis and materials science .

Organic Synthesis Intermediates

As an intermediate in organic synthesis, iodopyrazine is involved in cross-coupling reactions. It’s particularly useful in the Stille reaction, which is a powerful tool for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Pharmaceutical Research

Iodopyrazine derivatives are explored for their potential pharmaceutical applications. They can be used to modify the structure of drug molecules, potentially leading to the development of new medications with improved efficacy and reduced side effects .

Material Science

In material science, iodopyrazine compounds can be used to modify the properties of materials at a molecular level. This can lead to the creation of new materials with specific desired properties, such as increased strength, conductivity, or reactivity .

Analytical Chemistry

Iodopyrazine is also used in analytical chemistry as a reagent for various chemical analyses. Its properties can help in the detection and quantification of substances, contributing to more accurate and sensitive analytical methods .

安全和危害

属性

IUPAC Name |

2-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2/c5-4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWPFIUVDKHHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953990 | |

| Record name | 2-Iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodopyrazine | |

CAS RN |

32111-21-0 | |

| Record name | 2-Iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of iodopyrazine?

A1: Iodopyrazine (C4H3IN2) has a molecular weight of 221.99 g/mol. While the provided research papers don't delve into specific spectroscopic data, they highlight its use as a ligand in coordination polymers due to the presence of nitrogen donor atoms [, , ].

Q2: How is iodopyrazine used in the synthesis of other compounds?

A2: Iodopyrazine serves as a versatile building block in organic synthesis. It undergoes palladium-catalyzed cross-coupling reactions with nucleophiles like 1,4-anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol, enabling the creation of novel 2′-deoxy pyrazine C-nucleosides []. Additionally, it participates in copper(I)-thiophene-2-carboxylate mediated coupling reactions with stannylated dithiocarbonates to produce molybdopterin model ligands [].

Q3: Can you elaborate on the metal-halogen exchange reactions involving iodopyrazine?

A3: Iodopyrazine undergoes efficient metal-halogen exchange with lithium tri-n-butylmagnesate []. This reaction generates a pyrazyl lithium species, which can be trapped with various electrophiles like benzophenone, aldehydes, and diphenylsulfur to afford the corresponding alcohols and phenylsulfanyl derivatives [].

Q4: How does iodopyrazine contribute to the formation of coordination polymers?

A4: Iodopyrazine acts as a bridging ligand in the formation of coordination polymers. For example, it coordinates to copper(I) iodide, resulting in two distinct polymorphic forms: catena[copper(I) iodide(2-iodopyrazine-N)] (form I) and poly[copper(I) iodide(μ-2-iodopyrazine-N,N')] (form II). These forms exhibit different structural arrangements and thermal stabilities [].

Q5: Are there any examples of iodopyrazine participating in supramolecular interactions?

A5: Yes, iodopyrazine engages in various non-covalent interactions, impacting crystal packing. Studies using Co(II) and Ni(II) complexes containing iodopyrazine revealed the presence of type-I halogen•••halogen and halogen•••pi interactions [, ]. These interactions play a crucial role in dictating the solid-state arrangements of these complexes.

Q6: Has iodopyrazine been used in materials science applications?

A6: Research has explored the potential of incorporating iodopyrazine into materials with enhanced elasticity. One study demonstrated that a Cd(II) coordination polymer containing iodopyrazine, [CdI2(I-pz)2]n (I-pz = iodopyrazine), exhibits interesting mechanical properties []. The elasticity of this material can be further tuned through co-crystallization with small organic molecules capable of hydrogen bonding [].

Q7: Have there been any studies on the thermal behavior of iodopyrazine-containing compounds?

A7: Yes, researchers have investigated the thermal properties of iodopyrazine-containing compounds. For instance, the two polymorphic forms of the copper(I) iodide coordination polymer with iodopyrazine exhibit distinct thermal decomposition behaviors. Form I decomposes at a lower temperature compared to form II, highlighting the influence of structural variations on thermal stability [].

Q8: Are there any applications of iodopyrazine derivatives in material science?

A8: Recent research highlights the use of 2-amino-5-iodopyrazine (AIPZ) in perovskite light-emitting diodes (PeLEDs). Applying AIPZ as a surface post-treatment to FAPbI3 perovskite films improves charge injection balance and passivates defects []. This leads to enhanced radiative recombination, boosting the efficiency of PeLEDs and reducing efficiency roll-off at high current densities [].

Q9: Have any enantioselective transformations been reported using iodopyrazine?

A9: Yes, iodopyrazine serves as a starting point for preparing enantioenriched pyrazyl alcohols []. An iodine-magnesium exchange reaction on iodopyrazine generates a reactive intermediate that undergoes enantioselective addition to aldehydes in the presence of a chiral organomagnesium reagent ((R,R)-TADDOLate)Bu2MgLi2 [].

Q10: Is there any information available regarding the analytical characterization of iodopyrazine and its derivatives?

A10: While specific analytical methods are not extensively detailed in the provided research, it's evident that techniques like X-ray diffraction are crucial for elucidating the structures of iodopyrazine-containing compounds [, , ]. Additionally, spectroscopic methods like NMR and mass spectrometry are likely employed to characterize these molecules [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-(2-Hydroxyphenyl)methyleneamino]-3-phenyl-urea](/img/structure/B1298585.png)

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)